molecular formula C36H30Cl2P2Pd B122996 Dichloropalladium;triphenylphosphane CAS No. 13965-03-2

Dichloropalladium;triphenylphosphane

Cat. No.: B122996
CAS No.: 13965-03-2
M. Wt: 701.9 g/mol
InChI Key: YNHIGQDRGKUECZ-UHFFFAOYSA-L
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Description

Chemical Formula: C₃₆H₃₀Cl₂P₂Pd
Molecular Weight: 701.90 g/mol
CAS Number: 13965-03-2
Appearance: Yellow crystalline solid
Structure: A square-planar palladium(II) complex coordinated to two chloride ions and two triphenylphosphine (PPh₃) ligands .

Properties

CAS No.

13965-03-2

Molecular Formula

C36H30Cl2P2Pd

Molecular Weight

701.9 g/mol

IUPAC Name

dichloropalladium;bis(triphenylphosphane)

InChI

InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

YNHIGQDRGKUECZ-UHFFFAOYSA-L

Canonical SMILES

C.CC.CC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pd+2]

Other CAS No.

13965-03-2
10199-34-5

Pictograms

Irritant

Related CAS

15604-37-2

Synonyms

Bis(triphenylphosphine)dichloropalladium;  Bis(triphenylphosphine)palladium Chloride;  Bis(triphenylphosphine)palladium Dichloride;  Bis(triphenylphosphine)palladium(II) Chloride;  Bis(triphenylphosphine)palladium(II) Dichloride;  Bis(triphenylphosphino)p

Origin of Product

United States

Preparation Methods

Temperature and Time

  • Optimal Range : 60–70°C balances reaction rate and decomposition risks. Lower temperatures (<50°C) prolong reaction times, while higher temperatures (>80°C) risk ligand degradation.

  • Ultrasonication Duration : 0.5–2 hours suffices for complete complexation under ultrasound, versus 1–3 hours conventionally.

Solvent and Concentration

  • Ethanol Concentration : 70–95% ethanol ensures solubility of both PdCl₂ and PPh₃ while facilitating precipitation post-reaction.

  • HCl Role : Acts as a solubilizing agent for PdCl₂ and prevents oxide/hydroxide formation.

Stoichiometry

  • Molar Ratios : A PdCl₂:PPh₃ ratio of 1:2–2.3 ensures ligand saturation, avoiding PdCl₂(PPH₃) or PdCl(PPh₃)₃ impurities.

Industrial-Scale Production Techniques

Industrial protocols scale the above methods with modifications:

Parameter Lab-Scale Industrial
Scale Gram quantitiesMulti-kilogram batches
Mixing Magnetic stirringMechanical agitators
Heating Oil bathsJacketed reactors
Ultrasonication Not always usedStandard for yield enhancement
Yield 95–98%>98%

Innovations :

  • Continuous Flow Systems : Emerging technologies enable continuous PdCl₂(PPh₃)₂ production, reducing batch variability.

  • In-Line Analytics : Real-time UV-Vis monitoring ensures consistent ligand coordination.

Characterization and Quality Control

Post-synthesis analysis ensures compliance with catalytic standards:

  • Titration : Assay via iodometric titration confirms Pd content ≥95%.

  • Spectroscopy :

    • IR : ν(Pd-Cl) at 250–300 cm⁻¹; ν(P-C) at 1,090–1,130 cm⁻¹.

    • ¹H NMR : Triphenylphosphine protons resonate at δ 7.4–7.6 ppm.

  • XRD : Crystallinity assessment reveals trans-square planar geometry.

Impurity Profiling :

  • Residual Pd⁰ (metallic palladium) <0.5% via XRF.

  • Chloride content verified by argentometric titration.

Chemical Reactions Analysis

Cross-Coupling Reactions

Pd(PPh₃)₂Cl₂ facilitates critical carbon-carbon (C–C) and carbon-heteroatom bond-forming reactions. Its catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps .

Reaction Type Substrates Reagents/Conditions Major Products Yield (%)
Suzuki Coupling Aryl halides + Boronic acidsBase (e.g., Na₂CO₃), solvent (THF/toluene), 80°CBiaryls70–98
Sonogashira Coupling Aryl halides + Terminal alkynesCuI co-catalyst, amine base (e.g., Et₃N), RTSubstituted alkynes85–97
Heck Reaction Alkenes + Aryl halidesPolar aprotic solvent (DMF), 100°CSubstituted alkenes60–90
Negishi Coupling Organozinc + Aryl halidesAnhydrous THF, RT to 60°CCross-coupled hydrocarbons75–95

Example Reaction (Sonogashira Coupling):
A mixture of iodobenzene (9.80 mmol) and phenylacetylene (10.7 mmol) with Pd(PPh₃)₂Cl₂ (2 mol%) and CuI in THF yielded diphenylacetylene at 97% efficiency .

Redox and Ligand Substitution

The complex participates in stoichiometric redox and substitution processes:

  • Reduction : With hydrazine and excess PPh₃, it forms Pd(PPh₃)₄ (Pd⁰), enabling catalytic cycles .

  • Oxidation : Reacts with O₂ or peroxides to regenerate Pd(II) species for oxidative coupling .

  • Ligand Exchange : Chloride ligands replaceable with stronger donors (e.g., CN⁻, SCN⁻), altering reactivity .

Decarboxylation and Carbonylation

Pd(PPh₃)₂Cl₂ catalyzes:

  • Decarboxylation : Converts carboxylic acids to α-alkenes under mild conditions (50–80°C) .

  • Carbonylation : Converts aryl halides to aldehydes/amides using CO gas (1 atm, 80°C) .

Mechanistic Insight : Oxidative addition of R–X to Pd⁰ generates Pd(II)–R intermediates, followed by CO insertion and reductive elimination .

Stability and Optimization

  • Catalyst Loading : Typically 0.5–5 mol% .

  • Solvent Compatibility : Works in toluene, DMF, THF; insoluble in water .

  • Ultrasound Enhancement : Ultrasonic irradiation during synthesis reduces Pd aggregation, improving yield to >98% .

Comparative Analysis

Parameter Pd(PPh₃)₂Cl₂ Pd(OAc)₂
Stability Air-stable, long shelf-lifeSensitive to moisture/O₂
Catalytic Efficiency Higher in SonogashiraPreferred for Heck reactions
Cost ModerateLower

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Dichlorobis(triphenylphosphine)palladium(II) is primarily recognized for its role as a catalyst in carbon-carbon coupling reactions. The following are notable reactions where this compound is employed:

  • Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. Pd(PPh₃)₂Cl₂ is favored for its efficiency in catalyzing this transformation under mild conditions.
  • Heck Reaction : In this reaction, alkenes are coupled with aryl halides to produce substituted alkenes. The use of Pd(PPh₃)₂Cl₂ allows for high yields and selectivity.
  • Sonogashira Coupling : This reaction facilitates the formation of alkynes from aryl halides and terminal alkynes. The palladium catalyst promotes the coupling process effectively.
  • Stille Coupling : This method involves the reaction of organostannanes with aryl halides, where Pd(PPh₃)₂Cl₂ serves as a catalyst, enabling the formation of complex organic structures.

Biochemical Applications

Beyond organic synthesis, Dichlorobis(triphenylphosphine)palladium(II) has been explored for its potential in biological applications:

  • Anticancer Activity : Research indicates that palladium complexes, including Pd(PPh₃)₂Cl₂, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells such as MCF-7 (breast cancer) and PC3 (prostate cancer). The following table summarizes findings from different studies on its anticancer effects:
StudyCell LineIC₅₀ (µM)Mechanism of Action
1MCF-710-20DNA binding, apoptosis induction
2MDA-MB-23115-25Oxidative stress, DNA intercalation
3PC35-15Cell cycle arrest, apoptosis
  • Antiviral Properties : There is emerging evidence suggesting that dichlorobis(triphenylphosphine)palladium(II) may play a role in developing antiviral agents due to its ability to synthesize biologically active molecules.

Industrial Applications

In industrial settings, Dichlorobis(triphenylphosphine)palladium(II) is employed for the production of fine chemicals and materials:

  • Polymer Synthesis : It is used in the synthesis of conjugated polymers through cross-coupling reactions, which are essential in developing advanced materials for electronics and photonics.
  • Fine Chemicals Production : The compound facilitates various transformations required for synthesizing pharmaceuticals and agrochemicals, enhancing efficiency and yield.

Mechanistic Insights

The mechanism of action for Dichlorobis(triphenylphosphine)palladium(II) primarily involves the formation of a palladium complex with the substrate, followed by oxidative addition and reductive elimination steps that ultimately lead to the formation of new carbon-carbon bonds. This catalytic cycle is crucial for its effectiveness in various coupling reactions.

Mechanism of Action

Dichlorobis(triphenylphosphine)palladium(II) acts as a catalyst by facilitating the formation of carbon-carbon bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, enabling the coupling of organic substrates. The triphenylphosphine ligands stabilize the palladium center and enhance its reactivity .

Comparison with Similar Compounds

Comparison with Similar Palladium(II) Complexes

2.1 Structural and Ligand Variations

The catalytic activity and stability of palladium complexes are highly dependent on ligand properties (e.g., steric bulk, electron-donating ability). Below is a comparative analysis:

Compound Name Chemical Formula Ligand Type Molecular Weight (g/mol) Key Properties Applications References
Dichlorobis(triphenylphosphine)palladium(II) C₃₆H₃₀Cl₂P₂Pd Triphenylphosphine (PPh₃) 701.90 Moderate steric bulk, air-stable, soluble in organic solvents. Suzuki, Heck, Sonogashira couplings.
Dichlorobis(tricyclohexylphosphine)palladium(II) C₃₆H₆₆Cl₂P₂Pd Tricyclohexylphosphine (PCy₃) ~742.3 (estimated) Increased steric bulk, enhanced thermal stability. Reactions requiring high-temperature conditions.
Bis[tri(o-tolyl)phosphine]palladium(II) chloride C₃₆H₃₀Cl₂P₂Pd Tri-o-tolylphosphine (P(o-Tol)₃) ~738.0 (estimated) Electron-donating ligands, improved oxidative addition kinetics. Aryl chloride couplings; sterically hindered substrates.
Dichlorobis(di-t-butylphenylphosphino)palladium(II) C₂₈H₄₆Cl₂P₂Pd Di-t-butylphenylphosphine ~621.5 (estimated) Extremely bulky ligands, limited solubility in polar solvents. Specialty reactions with sensitive substrates.
trans-Dichlorobis(triphenylphosphine)palladium(II) C₃₆H₃₀Cl₂P₂Pd Triphenylphosphine (trans-configuration) 701.90 Trans isomer; steric effects alter substrate accessibility. Stereoselective couplings; asymmetric synthesis.
2.2 Catalytic Performance and Selectivity
  • Dichlorobis(triphenylphosphine)palladium(II) :
    • Optimal for aryl bromides/iodides due to moderate ligand bulk. Lower activity with aryl chlorides .
    • Compatible with diverse solvents (dioxane, DMF) and bases (K₃PO₄, Na₂CO₃) .
  • Bis[tri(o-tolyl)phosphine]palladium(II) chloride :
    • Electron-rich ligands enhance oxidative addition with aryl chlorides, expanding substrate scope .
  • Dichlorobis(tricyclohexylphosphine)palladium(II) :
    • Superior thermal stability (>100°C) but reduced activity in polar solvents due to ligand hydrophobicity .
2.3 Economic and Practical Considerations
  • Cost : Dichlorobis(triphenylphosphine)palladium(II) is cost-effective (~$27.40/g), whereas specialized ligands (e.g., di-t-butylphenylphosphine) are more expensive due to synthetic complexity .
  • Handling : Triphenylphosphine-based complexes are easier to handle than air-sensitive alternatives (e.g., Pd(0) complexes like tetrakis(terphenylphosphine)palladium(0)) .

Biological Activity

Dichlorobis(triphenylphosphine)palladium(II) (commonly referred to as Pd(PPh₃)₂Cl₂) is a well-studied palladium complex known for its significant role in organic synthesis and potential biological applications. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and research findings.

Target of Action
Dichlorobis(triphenylphosphine)palladium(II) primarily targets carbon-carbon (C-C) bonds in organic compounds. It acts as a catalyst in various cross-coupling reactions, facilitating the formation of new C-C bonds essential for synthesizing complex organic molecules.

Mode of Action
The compound catalyzes reactions such as the Suzuki, Heck, and Sonogashira couplings. Its catalytic activity is attributed to its ability to form stable complexes with substrates, which enhances the reaction rates and yields of the desired products .

Biochemical Pathways
Dichlorobis(triphenylphosphine)palladium(II) is involved in several biochemical pathways due to its role in synthesizing biologically active molecules. This includes pathways related to drug development and the synthesis of polymers used in various applications.

Pharmacokinetics

The pharmacokinetic profile of Dichlorobis(triphenylphosphine)palladium(II) indicates that it is insoluble in water but soluble in organic solvents such as toluene and benzene. This solubility profile is crucial for its application in organic synthesis where organic solvents are typically used.

Anticancer Activity

Research has shown that palladium(II) complexes exhibit promising anticancer properties. Studies involving cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) have demonstrated that Pd(II) complexes can induce cytotoxic effects, potentially through mechanisms involving DNA binding and oxidative stress . The following table summarizes key findings from various studies on the anticancer activity of Dichlorobis(triphenylphosphine)palladium(II):

StudyCell LineIC₅₀ (µM)Mechanism of Action
MCF-710-20DNA binding, apoptosis induction
MDA-MB-23115-25Oxidative stress, DNA intercalation
PC35-15Cell cycle arrest, apoptosis

Other Biological Activities

In addition to anticancer properties, Dichlorobis(triphenylphosphine)palladium(II) has been explored for its potential antiviral activity. It has been implicated in the development of antiviral drugs due to its ability to synthesize biologically active molecules. Furthermore, studies suggest that these complexes may exhibit antioxidant properties, contributing to their therapeutic potential against various diseases .

Case Studies

  • Anticancer Mechanisms : A study evaluated the cytotoxic effects of Pd(II) complexes on breast cancer cell lines. Results indicated a time-dependent and cell-specific response, with significant reductions in cell viability observed at higher concentrations .
  • DNA Interaction Studies : Research demonstrated that palladium complexes could intercalate into DNA strands, leading to disruptions that contribute to their anticancer efficacy. Techniques such as UV/Vis spectroscopy were employed to confirm these interactions .
  • Synthesis of Bioactive Molecules : The compound has been utilized in synthesizing various bioactive compounds through palladium-catalyzed reactions, showcasing its versatility in medicinal chemistry .

Q & A

Q. What synthetic methods are used to prepare Dichlorobis(triphenylphosphine)palladium(II) with high purity?

The compound is typically synthesized by reacting palladium(II) chloride (PdCl₂) with triphenylphosphine (P(C₆H₅)₃) in a coordinating solvent like ethanol or dichloromethane. A molar ratio of 1:2 (PdCl₂ to ligand) ensures stoichiometric binding. Purification involves recrystallization from hot toluene or dichloromethane/hexane mixtures to achieve >97% purity, as confirmed by elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing Dichlorobis(triphenylphosphine)palladium(II)?

Key techniques include:

  • ³¹P NMR : Reveals the coordination environment, with a single peak near δ 20 ppm indicating equivalent phosphine ligands .
  • X-ray diffraction : Confirms the square-planar geometry and bond lengths (e.g., Pd–Cl ≈ 2.30 Å, Pd–P ≈ 2.35 Å) .
  • IR spectroscopy : Identifies Pd–Cl stretching vibrations (250–300 cm⁻¹) .

Q. What are the optimal storage conditions for maintaining the stability of this compound?

Store in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent oxidation or ligand dissociation. Avoid exposure to moisture and light, as these can degrade catalytic activity .

Q. How is Dichlorobis(triphenylphosphine)palladium(II) utilized in Suzuki-Miyaura cross-coupling reactions?

It facilitates carbon-carbon bond formation between aryl halides and boronic acids. A typical protocol involves:

  • Catalyst loading : 1–5 mol% in toluene or THF.
  • Base : Na₂CO₃ or K₃PO₄ to deprotonate intermediates.
  • Temperature : 80–110°C under reflux for 12–24 hours .

Advanced Research Questions

Q. What factors influence the catalytic efficiency of Dichlorobis(triphenylphosphine)palladium(II) in Heck reactions?

Key variables include:

  • Ligand-to-metal ratio : Excess phosphine can stabilize Pd(0) intermediates but may reduce reactivity.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance oxidative addition rates.
  • Additives : Silver salts (e.g., Ag₂O) scavenge chloride ions, accelerating the catalytic cycle .

Q. How does ligand substitution impact the catalytic activity of palladium complexes compared to Dichlorobis(triphenylphosphine)palladium(II)?

Replacing triphenylphosphine with bulkier ligands (e.g., tri-o-tolylphosphine) increases steric hindrance, slowing substrate coordination but improving selectivity. Electron-withdrawing ligands (e.g., dppf) stabilize Pd(0) intermediates, enhancing turnover in Stille couplings .

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

  • Use Schlenk lines or gloveboxes for inert atmosphere manipulation.
  • Wear N95 masks, nitrile gloves, and safety goggles to avoid inhalation or skin contact.
  • Dispose of waste via heavy-metal waste streams due to Pd’s environmental toxicity .

Q. How can computational methods predict the electronic structure of Dichlorobis(triphenylphosphine)palladium(II)?

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model the HOMO-LUMO gap and charge distribution. Key findings:

  • The Pd center exhibits a +2 oxidation state with d⁸ configuration.
  • Phosphine ligands donate electron density, stabilizing the Pd(II) center .

Q. What decomposition pathways occur under thermal stress, and how are they analyzed?

At temperatures >250°C, the compound decomposes via ligand dissociation, releasing triphenylphosphine and forming Pd clusters. Thermogravimetric analysis (TGA) and mass spectrometry identify decomposition products, while XRD detects crystalline Pd(0) residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dichloropalladium;triphenylphosphane
Reactant of Route 2
Dichloropalladium;triphenylphosphane

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